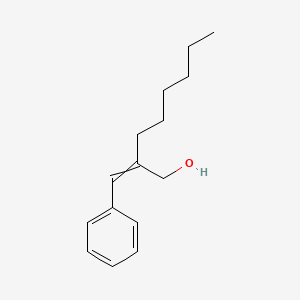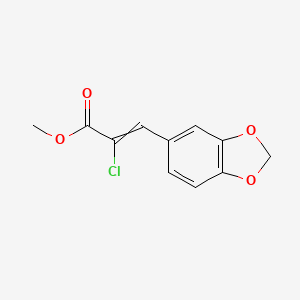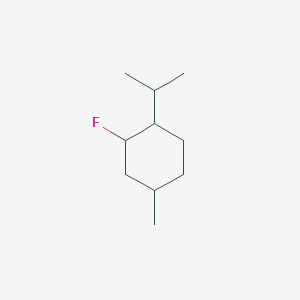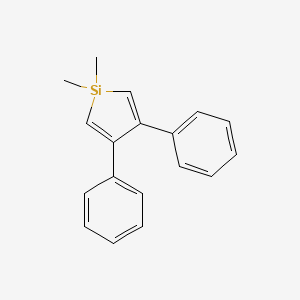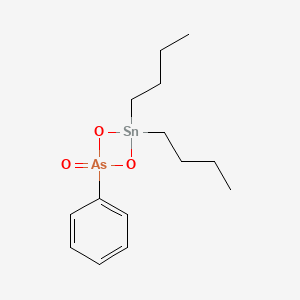![molecular formula C16H27NO3S B14636898 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol CAS No. 53936-73-5](/img/structure/B14636898.png)
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring
Méthodes De Préparation
The synthesis of 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol involves several steps. One common method includes the reaction of 4-(2-ethoxyethoxy)phenol with ethylsulfanyl ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(propan-2-ylamino)propan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a beta-blocker or other pharmacological effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to the modulation of various signaling pathways. This interaction can result in physiological effects, such as the regulation of heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol: This compound is also a selective adrenergic β-1-blocking agent and shares similar pharmacological properties.
1-(4-{[(2-Isopropoxyethoxy)methoxy]methyl}phenoxy)-3-(isopropylamino)-2-propanol:
The uniqueness of this compound lies in its specific ethylsulfanyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53936-73-5 |
|---|---|
Formule moléculaire |
C16H27NO3S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
1-[4-(2-ethylsulfanylethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H27NO3S/c1-4-21-10-9-19-15-5-7-16(8-6-15)20-12-14(18)11-17-13(2)3/h5-8,13-14,17-18H,4,9-12H2,1-3H3 |
Clé InChI |
JOMHGGZJEHTPHW-UHFFFAOYSA-N |
SMILES canonique |
CCSCCOC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
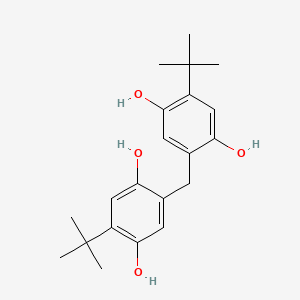
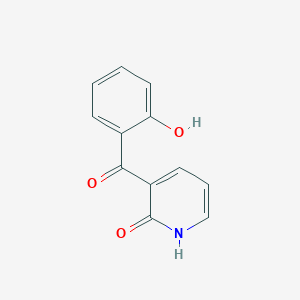
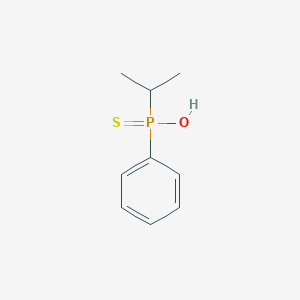
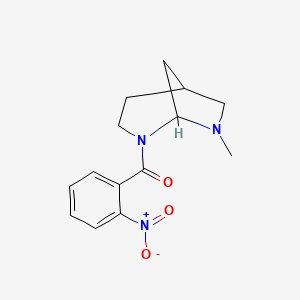
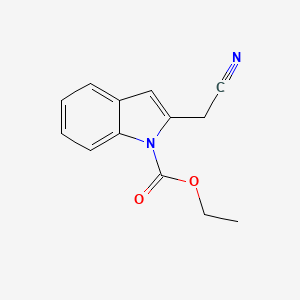
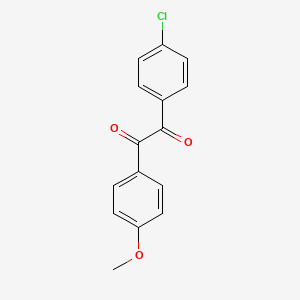
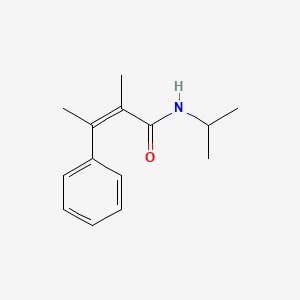
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
